N-cyclohexyl-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide
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Overview
Description
N-cyclohexyl-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide is a chemical compound with the molecular formula C13H19N3O32{Synthesis and Herbicidal Activity of N-2,4-Disubstituted-5- (3-methyl ...[{{{CITATION{{{_3{A brief review of the biological potential of indole derivatives](https://fjps.springeropen.com/articles/10.1186/s43094-020-00141-y).
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process starting from uracil derivatives. One common method involves the reaction of 5-hydroxyuracil derivatives with methacrylic anhydride. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of N-cyclohexyl-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide involves scaling up the laboratory procedures. This includes optimizing reaction conditions, using larger reactors, and implementing purification techniques to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions: N-cyclohexyl-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{Synthesis and Herbicidal Activity of N-2,4-Disubstituted-5- (3-methyl ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and various alkyl halides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, N-cyclohexyl-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide is used as a building block for the synthesis of more complex molecules[_{{{CITATION{{{_2{Synthesis and Herbicidal Activity of N-2,4-Disubstituted-5- (3-methyl .... It serves as a precursor in the development of new chemical entities.
Biology: In biological research, this compound is studied for its potential herbicidal properties[_{{{CITATION{{{2{Synthesis and Herbicidal Activity of N-[2,4-Disubstituted-5- (3-methyl ...](https://sioc-journal.cn/Jwk_yjhx/EN/abstract/abstract337066.shtml). It has shown significant activity against various plant species, making it a candidate for developing new herbicides[{{{CITATION{{{_2{Synthesis and Herbicidal Activity of N-2,4-Disubstituted-5- (3-methyl ....
Medicine: The compound has been investigated for its pharmacological properties, including its potential use as an antiviral or antibacterial agent[_{{{CITATION{{{_2{Synthesis and Herbicidal Activity of N-2,4-Disubstituted-5- (3-methyl .... Its derivatives are being explored for their therapeutic effects in treating various diseases.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals[_{{{CITATION{{{_2{Synthesis and Herbicidal Activity of N-2,4-Disubstituted-5- (3-methyl .... Its versatility and reactivity make it a valuable component in the synthesis of various products.
Mechanism of Action
The mechanism by which N-cyclohexyl-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide exerts its effects involves its interaction with specific molecular targets[_{{{CITATION{{{2{Synthesis and Herbicidal Activity of N-[2,4-Disubstituted-5- (3-methyl ...](https://sioc-journal.cn/Jwk_yjhx/EN/abstract/abstract337066.shtml). The compound may inhibit enzymes or bind to receptors, leading to its biological activity[{{{CITATION{{{_2{Synthesis and Herbicidal Activity of N-2,4-Disubstituted-5- (3-methyl .... The exact pathways and targets depend on the specific application and derivatives involved.
Comparison with Similar Compounds
N-cyclohexyl-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide: is structurally similar to other uracil derivatives such as N-cyclohexyl-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid.
Indole derivatives: These compounds share structural similarities and have diverse biological and clinical applications.
Uniqueness: What sets this compound apart from other similar compounds is its specific chemical structure and the resulting unique properties
Properties
IUPAC Name |
N-cyclohexyl-2-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-8-10(12(18)16-13(19)14-8)7-11(17)15-9-5-3-2-4-6-9/h9H,2-7H2,1H3,(H,15,17)(H2,14,16,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXUGRBNHBQFXFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)CC(=O)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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